4-(3-Aminocarbonylphenyl)picolinic acid
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Overview
Description
4-(3-Aminocarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a picolinic acid core substituted with an aminocarbonylphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocarbonylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the hydrothermal self-assembly of diverse metal-organic and supramolecular networks. This approach uses metal (II) chlorides, 4-(3-carboxyphenyl)picolinic acid, and N-donor ancillary ligands such as 2,2′-bipyridine or 1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminocarbonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminocarbonyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3-Aminocarbonylphenyl)picolinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Aminocarbonylphenyl)picolinic acid involves binding to molecular targets such as zinc finger proteins. This binding alters the structure of the proteins, disrupting their function and inhibiting processes like viral replication and cellular homeostasis . The compound also interferes with viral-cellular membrane fusion, preventing the entry of enveloped viruses .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridine carboxylate metabolite of tryptophan with immunomodulatory properties.
4-(3-Carboxyphenyl)picolinic acid: Used as a building block for coordination compounds and metal-organic frameworks.
Uniqueness
4-(3-Aminocarbonylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form diverse coordination compounds and its potential antiviral activity set it apart from other similar compounds.
Properties
IUPAC Name |
4-(3-carbamoylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)10-3-1-2-8(6-10)9-4-5-15-11(7-9)13(17)18/h1-7H,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISBACATPLSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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